[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWFYOXNQDWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine-Furan Core
- The pyrazine ring is commonly constructed via condensation reactions involving diamines and diketones or via cyclization of appropriate precursors.
- The 3-(furan-2-yl) substitution is introduced either by coupling reactions (e.g., Suzuki, Stille) or by condensation with furan-containing aldehydes or ketones.
- Microwave-assisted synthesis has been shown to accelerate heterocyclic ring formation and improve yields in related systems, reducing reaction times from hours to minutes.
Introduction of the Methanamine Group
- The methanamine substituent at the 2-position of pyrazine is typically introduced via nucleophilic substitution or reductive amination.
- For example, a 2-halopyrazine intermediate can be reacted with ammonia or a primary amine source under controlled conditions.
- Reduction of nitrile or imine intermediates using hydride reagents such as lithium aluminum hydride (LiAlH4) is a common method to obtain primary amines on heterocycles.
Formation of the Dihydrochloride Salt
- The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol, dioxane).
- This step enhances solubility and stability, facilitating isolation and purification.
- Salt formation is typically performed at low temperatures (0–20 °C) to control crystallization and purity.
Typical Reaction Conditions and Reagents
Research Findings and Optimization
Microwave-assisted synthesis : In related heterocyclic systems, microwave irradiation has reduced reaction times drastically (from hours to minutes) and improved yields by 79–92% compared to conventional reflux methods. This suggests potential for similar improvements in the synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride.
Hydride reduction : Use of lithium aluminum hydride in controlled equivalents (1.5–2.0) and temperatures (25–35 °C) ensures efficient reduction of intermediates to the amine, with subsequent salt formation at 0–20 °C to maximize purity.
Solvent choice : Tetrahydrofuran (THF), methanol, and dioxane are common solvents for different steps, chosen for their ability to dissolve reactants and stabilize intermediates.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Lithium aluminum hydride equivalents | 1.5–2.0 eq | Efficient reduction of intermediates to amine |
| Temperature for reduction step | 25–35 °C | Optimal for reaction rate and selectivity |
| Temperature for salt formation | 0–20 °C | Maximizes purity and crystallization quality |
| Solvents | THF, methanol, dioxane | Solubilize reactants, facilitate reactions |
| Reaction time (microwave-assisted) | 8–10 min | Significantly reduced synthesis time |
| Reaction time (conventional) | 4–9 h | Longer reaction times for ring formation and substitutions |
| Yield improvement (microwave vs conventional) | 79–92% increase | Enhanced efficiency and product yield |
Notes on Purification and Characterization
- The dihydrochloride salt is typically isolated by filtration or crystallization.
- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- The dihydrochloride form enhances solubility in aqueous media, facilitating further biological or chemical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form reduced pyrazine derivatives.
Substitution: The methanamine group can participate in substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products:
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride typically involves:
- Reaction of furan-2-carbaldehyde with pyrazine-2-carboxylic acid to form an intermediate.
- Reduction of the intermediate to introduce the methanamine group.
- Formation of the dihydrochloride salt by treating the final product with hydrochloric acid.
Industrial Production:
For large-scale production, automated reactors and optimized reaction conditions are employed to enhance yield and purity. Common reagents used in reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction.
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex molecules . Its unique structure allows chemists to create diverse chemical libraries for drug discovery and development.
Biology
This compound is studied as a biochemical probe in biological research. It can be used to investigate the function of specific enzymes or receptors, potentially leading to insights into various biochemical pathways .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential . It may exhibit activity against certain diseases, making it a candidate for drug development targeting conditions such as cancer and viral infections .
Research indicates that compounds with furan and pyrazine rings exhibit various biological activities, including:
-
Anticancer Activity:
- A series of studies have shown that derivatives of pyrazine can inhibit the growth of cancer cell lines. For example:
-
Antiviral Activity:
- Recent studies have highlighted the antiviral properties of pyrazine derivatives against viral proteases:
Mechanism of Action
The mechanism of action of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared with structurally analogous dihydrochloride salts, focusing on heterocyclic substituents, physicochemical properties, and synthetic methodologies.
Commercial and Research Status
- Piperidine Derivative : Industrially available (99% purity), indicating established synthetic protocols and demand .
- Patent Relevance : Tosyl-pyrrolopyrazine derivatives (e.g., from ) highlight pharmaceutical interest in pyrazine-based scaffolds for kinase inhibitors .
Key Findings and Implications
Heterocyclic Influence : Furan and thiophene substituents critically modulate electronic properties and target engagement.
Salt Form Universality : Dihydrochloride salts are preferred for solubility, but alternative formulations (e.g., tosyl-protected intermediates) enable prodrug strategies .
Synthetic Challenges : Thiophene and piperidine derivatives require specialized catalysts or multi-step synthesis, increasing production costs.
Biological Activity
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.
Chemical Structure
The compound features a furan ring attached to a pyrazine moiety, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing furan and pyrazine rings exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The following sections detail specific activities related to this compound.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazine derivatives. For instance, a series of compounds with similar structures were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 | |
| Compound B | HCT116 | 0.46 ± 0.04 | |
| Compound C | NCI-H460 | 0.03 |
These findings suggest that modifications in the structure significantly influence the potency against cancer cells.
2. Antiviral Activity
Recent advancements have highlighted the antiviral properties of pyrazine derivatives, particularly against viral proteases. For example:
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Zika Virus Protease | 0.71 | |
| Compound E | Dengue Virus Protease | 200 nM |
These results indicate that compounds with furan and pyrazine structures may serve as effective inhibitors of viral replication.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and type of substituents on the furan and pyrazine rings play critical roles in determining biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory activity against various targets.
Key Findings:
- Furan Substituents : Compounds with furan groups showed improved activity compared to those without.
- Pyrazine Modifications : Alterations at specific positions on the pyrazine ring can lead to significant changes in IC50 values, indicating a need for careful design in drug development.
Case Studies
- Anticancer Screening : A study evaluated several pyrazine derivatives against MCF7 and HCT116 cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents .
- Antiviral Testing : Another case study focused on the antiviral efficacy of pyrazine derivatives against Zika virus protease, where compounds demonstrated IC50 values as low as 0.71 µM . This highlights their potential use in treating viral infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling a furan-2-yl moiety to a pyrazine scaffold. A common approach is the Suzuki-Miyaura cross-coupling reaction, which facilitates aryl-aryl bond formation under palladium catalysis. For example, 2-chloropyrazine derivatives can react with furan-2-ylboronic acid in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DME/H₂O . Post-synthesis, the amine group is protonated using HCl to form the dihydrochloride salt. Purification often involves recrystallization or column chromatography, followed by lyophilization for stability .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- NMR spectroscopy (1H, 13C, and DEPT-135) to verify the furan and pyrazine ring connectivity and amine protonation .
- HPLC (with UV detection at 254 nm) to assess purity (>95% is typical for research-grade material) .
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and chloride counterion presence .
- X-ray crystallography (if single crystals are obtained) for unambiguous structural elucidation .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer : Initial screening often includes:
- Enzyme inhibition assays (e.g., cytochrome P450 isoforms, as structural analogs show affinity for CYP2D6 and CYP2A6) .
- Antimicrobial activity tests (MIC assays against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity profiling (MTT assays on cancer cell lines, such as HeLa or MCF-7) .
- Receptor binding studies (e.g., radioligand displacement assays for GPCRs or kinase targets) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability of this compound?
- Methodological Answer :
- Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
- Continuous flow reactors for improved heat/mass transfer and reproducibility at scale .
- Alternative catalysts (e.g., Pd/C or ligand-free systems) to reduce costs and enhance turnover .
- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Re-evaluate assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and control for batch-to-batch compound variability (e.g., HPLC purity checks) .
- Probe stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out hydrolytic or oxidative decomposition .
- Cross-validate with structural analogs : Compare activity against derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) to identify critical pharmacophores .
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking (AutoDock Vina or Schrödinger Suite) to simulate binding to targets like CYP450 enzymes or kinases .
- Molecular dynamics simulations (GROMACS or AMBER) to assess binding stability over time .
- QSAR models using descriptors (logP, polar surface area) to correlate structural features with bioactivity .
Q. What approaches establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Synthesize analogs : Modify the pyrazine ring (e.g., chloro, methyl substituents) or furan moiety (e.g., thiophene replacement) .
- High-throughput screening (384-well plates) to test analogs in parallel across multiple assays .
- Multivariate analysis (PCA or PLS regression) to identify key structural determinants of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
